molecular formula C4H3N3 B1332375 1H-Imidazole-2-carbonitrile CAS No. 31722-49-3

1H-Imidazole-2-carbonitrile

Cat. No. B1332375
CAS RN: 31722-49-3
M. Wt: 93.09 g/mol
InChI Key: QMQZIXCNLUPEIN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbonitrile is a chemical compound that serves as a core structure for various derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is a feature of many biologically active compounds.

Synthesis Analysis

The synthesis of imidazole carbonitriles and their derivatives can be achieved through various methods. For instance, a four-component condensation reaction has been utilized to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating the versatility of imidazole carbonitriles in multi-component reactions . Another approach involves the cyclocondensation of amino-pyrazole carbonitriles with α-bromoacetophenone derivatives, yielding 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles . These methods highlight the reactivity of the imidazole ring and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of imidazole carbonitriles can be elucidated using various spectroscopic techniques. X-ray crystallography has been employed to confirm the structure of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which also features an imidazole ring . The crystal structure analysis reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Imidazole carbonitriles participate in a variety of chemical reactions. For example, cine-substitution reactions have been used to synthesize nitro-substituted imidazole carbonitriles . Additionally, 1H-imidazole-3-oxides have been shown to undergo 1,3-dipolar cycloaddition reactions, leading to the formation of imidazol-2-ones and malononitriles . These reactions demonstrate the reactivity of the imidazole moiety and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole carbonitriles are influenced by their molecular structure. The presence of the nitrile group contributes to the compound's polarity and reactivity. Imidazole carbonitriles have been used as catalysts, such as in the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles, where they facilitate the reaction under green chemistry conditions . The reactivity and catalytic activity of these compounds are essential for their application in the synthesis of biologically active molecules and materials.

Scientific Research Applications

Chemical and Biological Significance

The imidazole nucleus, including 1H-Imidazole-2-carbonitrile, is known for its significant role in living organisms. These derivatives are extensively studied due to their wide range of pharmacological activities. The chemistry and synthetic methods of imidazoles, including this compound, have been explored to understand their biological activity profiles, highlighting their potential in anti-infective applications (Sharma et al., 2016).

Applications in Material Science

Zeolite imidazolate frameworks (ZIFs), which include this compound derivatives, are noted for their applications in material science. These compounds, due to their unique properties, have seen extensive use in various fields. The combination of imidazole linkers with metal ions in ZIFs contributes to their remarkable properties, making them suitable for diverse applications. The synthesis and application of these materials, especially in one-dimensional fibrous forms, have been a significant area of research, opening new directions in various scientific fields (Sankar et al., 2019).

Antimicrobial Properties

This compound derivatives exhibit potent antimicrobial properties. They are used in the pharmaceutical industry for the synthesis of antifungal drugs like ketoconazole and clotrimazole and in the pesticide industry for manufacturing certain pesticides and insecticides. These compounds' efficacy against microbial resistance has been a subject of extensive research, emphasizing the need for synthesizing more derivatives to combat the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Prospects in Medicinal Chemistry

The imidazole derivatives, including this compound, hold a unique place in medicinal chemistry. Being a part of natural compounds like histamine and biotin, as well as several pharmaceutical preparations, the imidazole cycle is crucial. The studies emphasize the importance of directed synthesis of substances with specific, practically useful properties, highlighting the relevance and promising prospects of imidazole derivatives in developing new pharmacological preparations (Kaldybayeva et al., 2022).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZIXCNLUPEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340406
Record name 1H-Imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31722-49-3
Record name 1H-Imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31722-49-3
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Record name 1H-Imidazole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1H-Imidazole-2-carbonitrile in the context of agricultural products?

A: this compound (CCIM) is the primary metabolite of the fungicide Cyazofamid. Understanding the presence and levels of CCIM in agricultural products is crucial for ensuring food safety and regulatory compliance. []

Q2: How can we accurately determine the levels of this compound in complex matrices like oily agricultural products?

A: Researchers have developed a highly sensitive and specific method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify CCIM in oily samples. This method involves extraction with acetonitrile and a cleanup procedure using C18 and Florisil absorbents to remove interfering compounds. The method achieves low limits of detection and quantification, exceeding the sensitivity required by established maximum residue levels for oily agricultural products. []

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